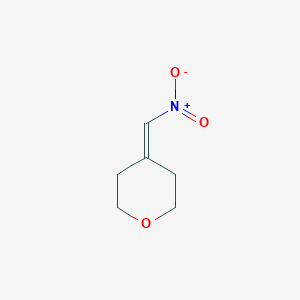

4-(Nitromethylidene)oxane

Description

Significance of Tetrahydropyran (B127337) Derivatives in Organic Synthesis and Heterocyclic Chemistry

The tetrahydropyran ring, systematically named oxane, is a foundational six-membered heterocyclic ether. acs.org This structural unit is not merely a synthetic curiosity but is a privileged scaffold found in a vast array of naturally occurring compounds, particularly those of marine origin and polyketide natural products. Its presence in molecules like pyranose sugars, such as glucose, underscores its fundamental role in biology. acs.orgnih.gov

In the realm of organic synthesis, tetrahydropyran derivatives are of paramount importance. The 2-tetrahydropyranyl (THP) group is one of the most common protecting groups for alcohols, valued for its stability across a wide range of reaction conditions and its straightforward removal under acidic hydrolysis. acs.org Beyond protection chemistry, the synthesis of substituted tetrahydropyrans is a major focus, driven by their prevalence in bioactive molecules. nih.gov Numerous synthetic strategies have been developed to construct this ring system with high stereocontrol, including:

Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde is a powerful method for forming tetrahydropyran-4-ol derivatives, often with high cis-selectivity. nih.gov

Intramolecular Oxa-Michael Addition: The 1,4-addition of an alcohol onto an α,β-unsaturated carbonyl system provides an efficient route to functionalized tetrahydropyrans. mdpi.com

Hetero-Diels-Alder Reactions: The [4+2] cycloaddition between a diene and an aldehyde or ketone can furnish dihydropyran intermediates, which can be readily reduced to the saturated tetrahydropyran ring.

Ring-Closing Metathesis: Alkene metathesis has also been employed to form the tetrahydropyran ring from appropriate diene precursors.

The utility of the tetrahydropyran moiety is further highlighted by its incorporation into therapeutic agents, where it can influence physicochemical properties such as solubility and metabolic stability. nih.gov

Overview of the Nitromethylidene Functional Group in Advanced Organic Chemistry

A functional group is a specific arrangement of atoms within a molecule that is responsible for the molecule's characteristic chemical reactions. google.com The nitromethylidene group, C=CHNO₂, combines the features of an alkene and a nitro group, creating a highly activated and versatile chemical entity. Nitroalkenes, in general, are powerful tools in organic synthesis due to the strong electron-withdrawing nature of the nitro group. researchgate.net

This electron-withdrawing character polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. nist.gov This reactivity makes the nitromethylidene group an excellent Michael acceptor, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through conjugate addition reactions. nih.govresearchgate.net

Furthermore, the nitromethylidene moiety can participate in various cycloaddition reactions. As a dienophile, it can react with dienes in [4+2] Diels-Alder reactions to form cyclohexene (B86901) derivatives. benthamscience.com It also engages in 1,3-dipolar cycloadditions with dipoles like nitrones or azides, providing access to five-membered heterocyclic rings. mdpi.com The nitro group itself is a versatile functional handle that can be transformed into other important groups, such as amines or carbonyls (via the Nef reaction), further extending the synthetic utility of the nitromethylidene scaffold. nih.gov

Contextualization of 4-(Nitromethylidene)oxane within Oxane and Nitroalkene Chemical Space

4-(Nitromethylidene)oxane, with the chemical formula C₆H₉NO₃, integrates the stable, non-planar tetrahydropyran ring with the reactive, electron-deficient nitromethylidene group. researchgate.net This combination makes it a valuable bifunctional building block in synthetic chemistry. It is commercially available, indicating its utility as a starting material for more complex molecular architectures. nih.govresearchgate.net

Table 1: Chemical Identifiers for 4-(Nitromethylidene)oxane

| Identifier | Value |

|---|---|

| IUPAC Name | 4-(nitromethylidene)oxane |

| CAS Number | 105772-10-9 |

| Molecular Formula | C₆H₉NO₃ |

| Molecular Weight | 143.14 g/mol |

| SMILES | C1COCCC1=CN+[O-] |

| InChI Key | SCELBMJAOQLUNT-UHFFFAOYSA-N |

Data sourced from PubChem. researchgate.net

The true synthetic value of 4-(Nitromethylidene)oxane lies in its reactivity, serving as a precursor for a variety of heterocyclic structures. nih.gov Its dual nature allows for:

Michael Addition: Nucleophiles can add to the exocyclic double bond, using the compound as a scaffold to introduce the tetrahydropyran-4-yl motif.

Cycloaddition Reactions: It can act as the 2π-electron component in cycloadditions to build more complex, fused, or spirocyclic ring systems.

Reduction: The nitro group can be reduced to an amine, and the double bond can be hydrogenated, leading to 4-(aminomethyl)tetrahydropyran, a useful saturated building block. The reduction of similar nitromethylene heterocycles has been shown to sometimes induce a change in the exocyclic double bond configuration from (E) to (Z). researchgate.net

In essence, 4-(Nitromethylidene)oxane is positioned as a versatile intermediate, particularly for the synthesis of novel compounds in medicinal and agrochemical research. nih.govmdpi.com It provides a robust platform for creating molecules that combine the favorable properties of the tetrahydropyran ring with the diverse reactivity of the nitroalkene functionality.

Structure

3D Structure

Properties

IUPAC Name |

4-(nitromethylidene)oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-7(9)5-6-1-3-10-4-2-6/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCELBMJAOQLUNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548056 | |

| Record name | 4-(Nitromethylidene)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105772-10-9 | |

| Record name | 4-(Nitromethylidene)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Reaction Pathways in Tetrahydropyran (B127337) Ring Formation

The formation of the tetrahydropyran ring, the core structure of 4-(nitromethylidene)oxane, is often achieved through cyclization reactions. Mechanistic studies have shed light on the intricate pathways of these transformations.

Lewis acids play a pivotal role in catalyzing the intramolecular cyclization to form the tetrahydropyran ring. By coordinating to an oxygen atom in the acyclic precursor, typically a carbonyl or an acetal, the Lewis acid facilitates the formation of a key intermediate, the oxocarbenium ion. This activation lowers the energy barrier for the subsequent nucleophilic attack by a distal alkene, initiating the ring closure. The choice of Lewis acid can significantly influence the reaction rate and selectivity.

| Lewis Acid | Relative Activity | Typical Reaction Conditions |

| TiCl4 | High | -78 °C to 0 °C, CH2Cl2 |

| SnCl4 | High | -78 °C to 0 °C, CH2Cl2 |

| BF3·OEt2 | Moderate | 0 °C to room temperature, CH2Cl2 |

| Sc(OTf)3 | High | Room temperature, various solvents |

| InCl3 | Mild | Room temperature to reflux, various solvents |

The stereochemical outcome of the tetrahydropyran ring formation is often dictated by the geometry of the transition state during the cyclization step. For the intramolecular cyclization leading to substituted tetrahydropyrans, a chair-like transition state is generally favored. In this arrangement, substituents tend to occupy equatorial positions to minimize steric strain, leading to the preferential formation of the cis or trans diastereomer depending on the substrate stereochemistry. Computational studies and experimental observations of related systems suggest that the energy difference between competing transition states, such as a chair versus a boat or twist-boat conformation, determines the diastereoselectivity of the reaction.

| Transition State | Relative Energy (kcal/mol) | Predicted Major Isomer |

| Chair (Equatorial Substituents) | 0 | cis-/ trans- (Substrate dependent) |

| Chair (Axial Substituents) | > 3 | Minor Isomer |

| Twist-Boat | ~ 5-7 | Minor Isomer |

The formation of an oxocarbenium ion is a cornerstone of many synthetic routes to tetrahydropyrans, including those that could lead to 4-(nitromethylidene)oxane precursors. beilstein-journals.org These electrophilic intermediates are typically generated from acetals, hemiacetals, or alcohols under acidic conditions. The oxocarbenium ion is a potent electrophile that readily undergoes intramolecular attack by a tethered nucleophile, such as an alkene or an enol ether, to forge the carbon-carbon bond that closes the ring. The stability and reactivity of the oxocarbenium ion are crucial for the efficiency of the cyclization process. The Prins reaction is a classic example of a cyclization that proceeds through an oxocarbenium ion intermediate to form tetrahydropyran structures. beilstein-journals.org

Reactivity and Transformations of the Nitromethylidene Moiety

The exocyclic nitromethylidene group imparts a unique reactivity to the 4-(nitromethylidene)oxane molecule, characterized by the strong electron-withdrawing nature of the nitro group.

The carbon-carbon double bond of the nitromethylidene group is highly electron-deficient due to the powerful electron-withdrawing effect of the adjacent nitro group. This electronic feature makes the β-carbon atom highly susceptible to attack by nucleophiles in a conjugate addition fashion. A wide range of soft nucleophiles, such as thiols, amines, and enolates, can add to this activated double bond. Conversely, the π-system of the double bond is electron-poor, rendering it generally unreactive towards electrophiles unless under forcing conditions or with highly reactive electrophilic reagents.

| Reaction Type | Reagent Example | Expected Product |

| Nucleophilic Addition | Thiophenol | 4-(1-Nitro-2-(phenylthio)ethyl)oxane |

| Nucleophilic Addition | Piperidine | 4-(1-Nitro-2-(piperidin-1-yl)ethyl)oxane |

| Michael Addition | Diethyl malonate | Diethyl 2-(1-(oxan-4-yl)-1-nitroethyl)malonate |

While "4-(nitromethylidene)oxane" is the more stable tautomer, it can exist in equilibrium with its aci-nitro tautomer, which can also be viewed as a form of a nitroenamine. This tautomerism involves the migration of a proton from the α-carbon to one of the oxygen atoms of the nitro group, resulting in a nitronic acid and an endocyclic double bond. This equilibrium is generally heavily skewed towards the nitro form. However, the presence of the aci-nitro tautomer, even in low concentrations, can be significant in certain reactions, as the nitronate form is a potent nucleophile.

| Tautomer | Key Structural Features | Relative Stability |

| Nitromethylidene | Exocyclic C=C double bond, Nitro group (-NO2) | High |

| Aci-nitro (Nitroenamine) | Endocyclic C=C double bond, Nitronic acid group (=N(O)OH) | Low |

Michael Additions and Related Conjugate Additions

The electron-deficient double bond of 4-(nitromethylidene)oxane makes it an excellent Michael acceptor. In these conjugate addition reactions, a wide variety of nucleophiles can add to the β-carbon of the nitromethylidene group. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The general mechanism involves the attack of a nucleophile on the carbon-carbon double bond, leading to the formation of a resonance-stabilized nitronate intermediate. Subsequent protonation of this intermediate yields the final adduct. The choice of nucleophile and reaction conditions can significantly influence the outcome and stereoselectivity of the reaction.

Common nucleophiles used in Michael additions with nitroalkenes include enolates, amines, thiols, and other stabilized carbanions. The intramolecular version of this reaction, the oxa-Michael addition, is a key strategy for the synthesis of tetrahydropyran rings. researchgate.netntu.edu.sgrsc.org In the context of 4-(nitromethylidene)oxane derivatives, this intramolecular cyclization can be a powerful tool for constructing complex polycyclic systems.

The diastereoselectivity of Michael additions to exocyclic nitroalkenes is a subject of considerable research. The approaching nucleophile can attack from either face of the double bond, potentially leading to a mixture of diastereomers. The stereochemical outcome is often influenced by steric hindrance, the nature of the catalyst, and the geometry of the nitroalkene (E/Z isomerism).

Stereochemical Control and Diastereoselectivity in 4-(Nitromethylidene)oxane Synthesis

The synthesis of 4-(nitromethylidene)oxane and its derivatives often involves the creation of new stereocenters. Controlling the stereochemistry of these centers is paramount for the synthesis of enantiomerically pure and diastereomerically defined target molecules.

Control of Relative and Absolute Stereochemistry in Tetrahydropyran Ring Formation

The stereoselective synthesis of substituted tetrahydropyrans is a well-established area of organic chemistry, with numerous methods available to control the relative and absolute stereochemistry of substituents on the ring. thieme-connect.com When synthesizing derivatives of 4-(nitromethylidene)oxane where the tetrahydropyran ring itself is chiral, several strategies can be employed.

One common approach is to start with an enantiomerically pure precursor that already contains the desired stereochemistry. Alternatively, asymmetric reactions can be used to introduce chirality during the formation of the tetrahydropyran ring. Intramolecular oxa-Michael additions have been shown to be highly diastereoselective in the formation of tetrahydropyran rings. researchgate.netntu.edu.sgrsc.org The stereochemical outcome of these cyclizations is often dictated by the transition state geometry, which can be influenced by the substrate, catalyst, and reaction conditions. For instance, under acidic catalysis, the diequatorial product is often exclusively obtained in a kinetically controlled reaction. rsc.org In contrast, under basic conditions, the axial-equatorial isomer may be favored with an (E)-Michael acceptor. rsc.org

Computational studies, such as DFT calculations, can provide insights into the transition states and help rationalize the observed stereoselectivity. thieme-connect.com

Impact of Nitromethylidene Geometry (E/Z Isomerism) on Synthesis and Reactivity

The exocyclic double bond of 4-(nitromethylidene)oxane can exist as either the (E) or (Z) isomer. The stereochemistry of this double bond can have a profound impact on both the synthesis of the molecule and its subsequent reactivity.

The synthesis of nitroalkenes with high E/Z selectivity is a significant challenge. However, methods have been developed to control the stereochemical outcome of the condensation reaction between aldehydes or ketones and nitroalkanes. organic-chemistry.org For example, by carefully selecting the reaction conditions (solvent, temperature, and catalyst), it is possible to favor the formation of either the (E) or (Z) isomer. organic-chemistry.org

The geometry of the nitromethylidene group can influence the stereochemical outcome of subsequent reactions, such as Michael additions. The different spatial arrangement of the nitro group in the (E) and (Z) isomers can lead to different facial selectivity in the approach of a nucleophile. This can result in the preferential formation of one diastereomer over the other. Molecular electron density theory (MEDT) studies have been used to analyze the reactivity of (Z)- and (E)-β-nitrostyrenes in cycloaddition reactions, revealing that the less stable (Z)-isomer can be more reactive than the (E)-isomer. nih.gov This highlights the importance of understanding the electronic and steric factors associated with each isomer.

Below is a table summarizing the influence of various factors on the stereochemical outcome of reactions involving 4-(nitromethylidene)oxane and its derivatives.

| Factor | Influence on Stereochemistry | Research Findings |

| Catalyst in Tetrahydropyran Ring Formation | Can control the diastereoselectivity of intramolecular oxa-Michael additions. | Acidic catalysis often leads to the diequatorial product, while basic conditions can favor the axial-equatorial isomer with (E)-acceptors. rsc.org |

| Substrate Control | Pre-existing stereocenters in the starting material can direct the stereochemistry of new centers. | A common strategy in the synthesis of complex, stereochemically defined molecules. |

| Reaction Conditions for Nitroalkene Synthesis | Solvent, temperature, and catalyst can determine the E/Z ratio of the nitromethylidene group. | Specific conditions can be employed to selectively synthesize either the (E) or (Z) isomer of nitroalkenes. organic-chemistry.org |

| Nitroalkene Geometry (E/Z) | Influences the facial selectivity of nucleophilic attack in Michael additions. | The spatial arrangement of the nitro group affects the approach of the nucleophile, leading to different diastereomeric products. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For 4-(Nitromethylidene)oxane, both ¹H and ¹³C NMR would provide critical information about its hydrogen and carbon frameworks, respectively.

In the ¹H NMR spectrum, the protons on the oxane ring are expected to exhibit characteristic signals. The protons on the carbons adjacent to the oxygen atom (C2 and C6) would be deshielded and appear at approximately 3.5-4.5 ppm. The protons on the C3 and C5 carbons would likely resonate further upfield, in the range of 1.5-2.5 ppm. The vinylic proton of the nitromethylidene group is anticipated to be significantly downfield due to the electron-withdrawing effect of the nitro group, likely appearing in the region of 6.5-7.5 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbons of the oxane ring adjacent to the oxygen (C2 and C6) would be expected to appear in the range of 60-70 ppm. The C3 and C5 carbons would likely be found between 20-30 ppm. The sp² carbon of the exocyclic double bond attached to the ring (C4) would be deshielded, while the carbon of the nitromethylidene group would be even further downfield due to the direct attachment of the nitro group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-(Nitromethylidene)oxane

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2/H6 | 3.5 - 4.5 | - |

| H3/H5 | 1.5 - 2.5 | - |

| =CH-NO₂ | 6.5 - 7.5 | - |

| C2/C6 | - | 60 - 70 |

| C3/C5 | - | 20 - 30 |

| C4 | - | 120 - 140 |

| =CH-NO₂ | - | 140 - 160 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For 4-(Nitromethylidene)oxane (C₅H₇NO₃), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight.

The fragmentation of 4-(Nitromethylidene)oxane under electron ionization would likely involve characteristic losses of the nitro group and fragmentation of the oxane ring. A common fragmentation pathway for nitroalkenes is the loss of the nitro group as either a nitrogen dioxide radical (•NO₂) or nitrous acid (HNO₂). nih.govnih.gov This would result in significant peaks in the mass spectrum. Further fragmentation could involve the cleavage of the oxane ring, leading to the loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules.

Table 2: Predicted Key Mass Spectrometry Fragments for 4-(Nitromethylidene)oxane

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [M]⁺ | Molecular Ion | 129 |

| [M - NO₂]⁺ | Loss of nitro group | 83 |

| [M - HNO₂]⁺ | Loss of nitrous acid | 82 |

| [M - CH₂O]⁺ | Loss of formaldehyde from the ring | 99 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-(Nitromethylidene)oxane would be characterized by the vibrational frequencies of its key functional groups: the nitro group, the carbon-carbon double bond, and the ether linkage within the oxane ring.

The nitro group (NO₂) exhibits two strong and characteristic stretching vibrations. The asymmetric stretch is typically observed in the range of 1500-1600 cm⁻¹, while the symmetric stretch appears between 1300-1400 cm⁻¹. The presence of a conjugated C=C bond would likely shift these frequencies slightly. The C=C stretching vibration of the exocyclic double bond is expected to appear in the 1640-1680 cm⁻¹ region. The C-O-C stretching vibration of the ether in the oxane ring will produce a strong absorption band in the 1050-1150 cm⁻¹ range. libretexts.orgyoutube.com

Table 3: Predicted Characteristic Infrared Absorption Frequencies for 4-(Nitromethylidene)oxane

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1400 |

| Alkene (C=C) | Stretch | 1640 - 1680 |

| Ether (C-O-C) | Stretch | 1050 - 1150 |

| Vinylic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

X-ray Crystallography for Solid-State Structure Determination (Analogous Compounds)

For instance, studies on various substituted tetrahydropyran (B127337) derivatives often reveal a chair conformation for the six-membered ring as the most stable arrangement. The presence of the exocyclic double bond at the C4 position would introduce some degree of flattening to the ring in that region. The planarity of the nitromethylidene group would influence the local geometry.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4-(Nitromethylidene)oxane, DFT calculations would provide valuable insights into its reactivity and stability. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the charge distribution within the molecule. This map would identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule might interact with other reagents. Mulliken charge analysis would further quantify the partial charges on each atom, offering a more detailed picture of the electron distribution. While these theoretical approaches are well-established, specific values and detailed findings for 4-(Nitromethylidene)oxane are not available in the current body of scientific literature.

Molecular Dynamics Simulations for Conformational Analysis of Oxane Ring

The oxane ring in 4-(Nitromethylidene)oxane is a six-membered saturated heterocycle that can adopt various conformations, such as the chair, boat, and twist-boat forms. Molecular Dynamics (MD) simulations are a computational technique that could be employed to study the dynamic behavior and conformational preferences of this ring system.

An MD simulation would model the atomic motions of the molecule over time, providing a trajectory of its conformational changes. By analyzing this trajectory, researchers could determine the relative energies and populations of different conformers at a given temperature. This analysis would reveal the most stable conformation of the oxane ring and the energy barriers for interconversion between different forms. Such information is vital for understanding the molecule's three-dimensional structure and how its shape might influence its chemical and biological properties. However, specific MD simulation studies focused on the conformational analysis of the 4-(Nitromethylidene)oxane ring have not been reported.

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, are instrumental in elucidating the mechanisms of chemical reactions. For 4-(Nitromethylidene)oxane, these methods could be used to explore potential reaction pathways, such as addition reactions at the carbon-carbon double bond or reactions involving the nitro group.

By calculating the potential energy surface for a given reaction, it is possible to identify the structures of transition states—the high-energy intermediates that connect reactants and products. The activation energy, which is the energy difference between the reactants and the transition state, can also be determined. This information is critical for predicting the feasibility and rate of a reaction. A thorough quantum chemical analysis would provide a step-by-step description of the reaction mechanism at the molecular level. At present, such detailed mechanistic studies for reactions involving 4-(Nitromethylidene)oxane are not documented.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For 4-(Nitromethylidene)oxane, theoretical calculations could provide predictions for its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and its Infrared (IR) vibrational frequencies.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts, while the calculation of harmonic vibrational frequencies can predict the positions of absorption bands in an IR spectrum. Comparing these computationally predicted spectra with experimentally obtained spectra is a standard method for structural verification. Discrepancies between the predicted and experimental data can often be resolved by considering environmental effects, such as the solvent used in the experiment. To date, there are no published studies that present a comparison between the predicted and experimental spectroscopic data for 4-(Nitromethylidene)oxane.

Derivatization and Further Chemical Transformations of 4 Nitromethylidene Oxane

Modification of the Nitromethylidene Group

The nitromethylidene group, consisting of a nitro group conjugated with an exocyclic double bond, is the most reactive site in the molecule. Its electron-deficient nature makes it susceptible to a range of nucleophilic attacks and reduction reactions.

The nitro group of 4-(nitromethylidene)oxane can be selectively reduced to various other nitrogen-containing functional groups, such as amines, hydroxylamines, and oximes. The choice of reducing agent and reaction conditions determines the final product.

Reduction to Amines: The complete reduction of the nitro group to a primary amine is a common transformation. This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. Other methods include the use of metals in acidic media, such as iron in acetic acid or zinc in hydrochloric acid. These reactions would yield 4-(aminomethylidene)oxane.

Reduction to Hydroxylamines: Partial reduction of the nitro group can lead to the formation of the corresponding hydroxylamine. Reagents such as diborane (B8814927) or zinc dust in the presence of ammonium (B1175870) chloride are typically employed for this transformation, which would produce 4-((hydroxyamino)methylidene)oxane.

Reduction to Oximes: The nitro group can also be converted to an oxime. This is often accomplished using metal salts like tin(II) chloride or chromium(II) chloride. Controlled catalytic hydrogenation can also be utilized to stop the reduction at the oxime stage, yielding 4-(hydroxyimino)methyl)oxane.

| Reagent/Condition | Product Functional Group |

| H₂, Pd/C | Amine |

| Fe, Acetic Acid | Amine |

| Diborane | Hydroxylamine |

| Zn, NH₄Cl | Hydroxylamine |

| SnCl₂ | Oxime |

The exocyclic double bond in 4-(nitromethylidene)oxane is activated by the electron-withdrawing nitro group, making it a good Michael acceptor. This allows for the addition of a wide variety of nucleophiles.

Michael Addition: Carbon and heteroatom nucleophiles can add to the β-position of the nitroalkene. For example, the reaction with Grignard reagents or organocuprates can be used to introduce alkyl or aryl substituents. Similarly, soft nucleophiles like thiols and amines can readily undergo conjugate addition.

Cycloaddition Reactions: The double bond can also participate in cycloaddition reactions. For instance, in a Diels-Alder reaction, it can act as a dienophile, reacting with a suitable diene to form a six-membered ring. 1,3-dipolar cycloadditions with dipoles such as azides or nitrile oxides can also be envisioned to construct five-membered heterocyclic rings.

Functionalization of the Oxane Ring System

While the oxane ring is generally less reactive than the nitromethylidene group, it can undergo certain transformations, particularly under more forcing conditions.

Introducing substituents directly onto the oxane ring of 4-(nitromethylidene)oxane is challenging due to the lack of reactive handles. However, it is conceivable that radical halogenation could introduce a halogen atom, which could then be displaced by other functional groups. Alternatively, metalation of a C-H bond adjacent to the ring oxygen, followed by reaction with an electrophile, could be a potential, albeit likely difficult, route.

The oxane ring is generally stable, but under strong acidic or basic conditions, ring-opening reactions can occur. For example, treatment with strong Lewis acids could lead to cleavage of the ether linkages.

A notable reaction observed in the related 3-(nitromethylene)oxetane (B1440973) system is a base-mediated rearrangement to form an isoxazole (B147169) derivative. A similar rearrangement could potentially occur with 4-(nitromethylidene)oxane under basic conditions, which would involve a ring-opening and subsequent recyclization to form a fused heterocyclic system.

Preparation of Complex Molecular Architectures Utilizing 4-(Nitromethylidene)oxane as a Building Block

The versatile reactivity of 4-(nitromethylidene)oxane makes it a useful building block for the synthesis of more complex molecules. The functional groups that can be generated from the nitromethylidene moiety serve as handles for further synthetic elaborations.

For instance, the primary amine obtained from the reduction of the nitro group can be used in a variety of subsequent reactions:

Amide Formation: The amine can be acylated with carboxylic acids or their derivatives to form amides.

Reductive Amination: It can react with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Heterocycle Synthesis: The amine can be a key component in the construction of nitrogen-containing heterocycles.

The products of Michael additions to the exocyclic double bond also provide a scaffold for further functionalization, leading to the creation of complex carbocyclic and heterocyclic structures.

Future Research Directions and Synthetic Challenges

Development of Novel and Sustainable Synthetic Routes

The efficient synthesis of 4-(nitromethylidene)oxane is the gateway to exploring its properties and potential applications. Currently, the most direct conceptual approach involves the condensation of oxan-4-one with nitromethane. However, this classical Henry reaction often requires harsh conditions and can lead to side reactions, including the formation of the bis-adduct. Future research should focus on the development of novel and more sustainable synthetic methodologies.

Key areas for investigation include:

Catalytic Systems: The development of efficient catalysts for the condensation reaction is of paramount importance. This could involve the use of heterogeneous catalysts for ease of separation and recycling, or organocatalysts to promote the reaction under mild conditions.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate many organic reactions. Its application to the synthesis of 4-(nitromethylidene)oxane could lead to significantly reduced reaction times and improved yields.

Flow Chemistry: Continuous flow processes offer several advantages over traditional batch synthesis, including improved safety, scalability, and product consistency. The development of a flow-based synthesis of 4-(nitromethylidene)oxane would be a significant step towards its practical utilization.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Base-Catalyzed Condensation | Readily available starting materials. | Harsh reaction conditions, potential for side products. |

| Lewis Acid Catalysis | Milder reaction conditions, potential for improved selectivity. | Catalyst cost and sensitivity. |

| Organocatalysis | Metal-free, environmentally benign. | Catalyst loading and efficiency may vary. |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for higher yields. | Specialized equipment required, scalability can be a concern. |

| Flow Chemistry | High throughput, improved safety and control. | Initial setup costs, optimization of flow parameters. |

Table 1: Comparison of Potential Synthetic Routes to 4-(Nitromethylidene)oxane. This table provides a conceptual overview of possible synthetic strategies and their associated advantages and challenges, based on general principles of organic synthesis.

Exploration of Enantioselective Synthesis Methodologies

The exocyclic double bond in 4-(nitromethylidene)oxane does not present a chiral center. However, reactions involving this double bond can lead to the formation of new stereocenters. Therefore, the development of enantioselective methodologies for the synthesis of derivatives of 4-(nitromethylidene)oxane is a crucial area for future research.

For instance, the conjugate addition of nucleophiles to the nitromethylidene group can generate a new chiral center at the 4-position of the oxane ring. The development of chiral catalysts or auxiliaries that can control the stereochemical outcome of such reactions would be of significant interest. This would open the door to the synthesis of enantiomerically pure compounds with potential applications in medicinal chemistry and materials science.

Investigating the Full Scope of Reactivity and Synthetic Utility

The nitromethylidene group is a versatile functional handle that can participate in a wide range of chemical transformations. A systematic investigation into the reactivity of 4-(nitromethylidene)oxane is essential to unlock its full synthetic potential.

Key areas of reactivity to be explored include:

Conjugate Additions: The electron-withdrawing nature of the nitro group makes the exocyclic double bond highly susceptible to attack by nucleophiles. A wide variety of carbon and heteroatom nucleophiles could potentially be added in a Michael-type fashion.

Cycloaddition Reactions: The double bond could also participate in various cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, providing access to complex polycyclic structures.

Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. This provides a pathway to a diverse range of nitrogen-containing compounds.

Rearrangement Reactions: Under certain conditions, the nitromethylidene group might undergo rearrangement reactions, leading to the formation of novel heterocyclic systems.

Application as a Chemical Intermediate for Advanced Materials or Complex Molecules

The potential of 4-(nitromethylidene)oxane as a building block for the synthesis of more complex molecules and advanced materials is vast. The oxane ring is a common motif in many natural products and bioactive molecules. The nitromethylidene group provides a versatile handle for introducing further complexity and functionality.

Potential applications as a chemical intermediate include:

Synthesis of Novel Pharmaceuticals: The incorporation of the 4-(nitromethylidene)oxane scaffold into drug discovery programs could lead to the identification of new therapeutic agents.

Development of Advanced Polymers: The double bond could be utilized for polymerization reactions, leading to the formation of novel polymers with unique properties conferred by the oxane ring and the nitro group.

Creation of Functional Materials: The polarity and reactivity of the nitromethylidene group could be exploited in the design of new functional materials, such as sensors or nonlinear optical materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Nitromethylidene)oxane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of 4-(Nitromethylidene)oxane can be approached via nucleophilic substitution or cycloaddition reactions. For example, oxane derivatives with reactive substituents (e.g., propargyl groups) are synthesized using copper-catalyzed alkyne-azide cycloaddition (CuAAC) or Pd-mediated cross-coupling . Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (25–80°C) can optimize nitro group incorporation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product from byproducts like unreacted nitroalkanes .

Q. How can researchers characterize the structural and electronic properties of 4-(Nitromethylidene)oxane?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the oxane ring conformation and nitromethylidene substituent position. The nitro group’s electron-withdrawing effect causes downfield shifts in adjacent protons .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., C₆H₉NO₃, MW 143.14 g/mol) and isotopic patterns .

- X-ray Crystallography : Resolves spatial arrangement of the nitro group relative to the oxane ring, critical for reactivity studies .

Q. What are the stability profiles of 4-(Nitromethylidene)oxane under varying pH and temperature conditions?

- Methodological Answer : Stability assays should test:

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C to detect decomposition. Nitro groups may degrade exothermically above 100°C .

- pH Sensitivity : Incubate in buffers (pH 3–10) and monitor via HPLC. Nitroalkanes are prone to hydrolysis under acidic conditions, forming carboxylic acids or ketones .

Advanced Research Questions

Q. How does the nitromethylidene group influence 4-(Nitromethylidene)oxane’s interaction with cytochrome P450 enzymes?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to CYP3A4 or CYP2D6 active sites. The nitro group’s electronegativity may form hydrogen bonds with heme-coordinated water molecules. Validate via enzyme inhibition assays: pre-incubate 4-(Nitromethylidene)oxane with liver microsomes and measure residual activity using probe substrates (e.g., midazolam for CYP3A4) .

Q. What strategies resolve contradictions in reported bioactivity data for 4-(Nitromethylidene)oxane derivatives?

- Methodological Answer : Discrepancies often arise from structural analogs (e.g., alkene vs. alkyne substituents) or assay conditions. Systematic approaches include:

- Comparative SAR Studies : Synthesize analogs (e.g., 4-(nitromethyl)oxane) and test cytotoxicity against standardized cell lines (e.g., HeLa, MCF-7) .

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like solvent (DMSO vs. ethanol) or exposure time .

Q. How can computational modeling guide the design of 4-(Nitromethylidene)oxane-based inhibitors for inflammatory targets?

- Methodological Answer :

- QSAR Models : Train models on nitro-containing compounds’ IC₅₀ values against COX-2 or TNF-α. Descriptors like logP and dipole moment correlate with membrane permeability and target binding .

- MD Simulations : Simulate ligand-protein complexes (e.g., NF-κB) for 100 ns to assess binding stability. The nitro group’s solvation energy may affect residence time in hydrophobic pockets .

Q. What enantioselective synthesis methods are viable for 4-(Nitromethylidene)oxane, and how do stereoisomers affect bioactivity?

- Methodological Answer : Chiral catalysts (e.g., Jacobsen’s Mn-salen) induce asymmetry during nitroalkene cyclization. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column). Test isomers in receptor-binding assays (e.g., opioid receptors) to identify stereospecific effects—(R)-isomers may show higher μ-opioid affinity due to spatial compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.